molecular formula C16H15ClN2O B2396170 2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole CAS No. 1018125-84-2

2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole

Cat. No.: B2396170
CAS No.: 1018125-84-2
M. Wt: 286.76
InChI Key: IFYQJCWCCIOQLI-UHFFFAOYSA-N
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Description

2-(1-(2-Chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry research. Benzimidazole is a privileged pharmacophore in drug discovery, known for its diverse therapeutic potential . This specific compound, featuring a 2-chlorophenoxyethyl side chain, is designed for investigative applications in infectious disease and oncology research. Preliminary research on structurally analogous 2-phenalkyl-1H-benzo[d]imidazoles has demonstrated promising antitubercular activity against Mycobacterium tuberculosis strains, including those with multi-drug resistant (MDR) profiles . Furthermore, benzimidazole scaffolds are actively investigated as potential tyrosine kinase inhibitors for cancer research, targeting key signaling pathways involved in tumor proliferation . The structural motif of this compound suggests potential for binding to essential bacterial targets such as FtsZ proteins, which are crucial for cell division, or pyruvate kinases, offering a possible mechanism for its antimicrobial properties . This product is provided for research purposes focused on the development of novel anti-infective and chemotherapeutic agents. It is intended for use by qualified research scientists in in vitro assays and preclinical studies. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[1-(2-chlorophenoxy)ethyl]-4-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-10-6-5-8-13-15(10)19-16(18-13)11(2)20-14-9-4-3-7-12(14)17/h3-9,11H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYQJCWCCIOQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C(C)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole typically involves a multi-step process. One common method includes the reaction of 2-chlorophenol with 1-bromo-2-chloroethane to form 2-(2-chlorophenoxy)ethyl bromide. This intermediate is then reacted with 4-methyl-1H-benzo[d]imidazole in the presence of a base, such as potassium carbonate, to yield the final product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Overview

2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This compound has been the focus of various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its potential as an antimicrobial, antiviral, and anticancer agent has garnered significant interest.

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities with potential biological activity.

Biology

  • Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. This compound is being studied for its effectiveness against various bacterial strains .
  • Antiviral Properties : Investigations into its antiviral capabilities suggest that it may inhibit viral replication, making it a candidate for further studies in antiviral drug development .

Medicine

  • Anticancer Research : The compound's mechanism of action includes the inhibition of cancer cell proliferation by interfering with DNA synthesis and inducing apoptosis. This has led to its investigation as a potential anticancer agent .
  • Drug Development : Ongoing studies are evaluating its efficacy in drug formulations aimed at treating various types of cancer and other diseases .

Case Studies and Findings

Several studies have documented the biological activities of benzimidazole derivatives, including:

  • Antimicrobial Studies : A study demonstrated that modifications to the imidazole structure can enhance antibacterial activity, suggesting that this compound may be optimized for improved efficacy against resistant strains .
  • Anticancer Efficacy : In vitro studies have shown that this compound can effectively induce apoptosis in specific cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for synthesizing complex molecules
BiologyAntimicrobial and antiviral activities
MedicinePotential anticancer agent; drug development

Mechanism of Action

The mechanism of action of 2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

2-((4-Chlorophenoxy)methyl)-4-methyl-1H-benzo[d]imidazole

  • Structural Difference: The substituent at position 2 is a 4-chlorophenoxymethyl group instead of a 2-chlorophenoxyethyl group.
  • The 4-chloro substituent on the phenoxy ring (vs. 2-chloro) alters electronic distribution, possibly reducing steric hindrance and modifying dipole interactions. Crystallographic Data: The compound crystallizes in a triclinic system (space group $ P1 $) with unit cell parameters $ a = 9.0583 \, \text{Å}, b = 9.2694 \, \text{Å}, c = 11.1183 \, \text{Å} $, suggesting a compact molecular packing compared to the target compound’s hypothetical structure .

2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole

  • Structural Difference: A 4-fluorophenyl group replaces the 2-chlorophenoxyethyl substituent.
  • The absence of an ether linkage reduces hydrophilicity, which may lower solubility in polar solvents. Synthesis: Prepared via condensation of 4-methylbenzene-1,2-diamine and 4-fluorobenzaldehyde, yielding a creamy powder with $ R_f = 0.65 $ (dichloromethane/diethyl ether/methanol 70:29:1), indicating moderate polarity .

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

  • Structural Difference : A nitro group at position 5 and a chloromethylphenyl group at position 4 replace the benzimidazole core.
  • Implications: The nitro group is a strong electron-withdrawing substituent, increasing reactivity in electrophilic substitution reactions. The chloromethyl group offers a site for further functionalization, unlike the stable ethyl-linked chlorophenoxy group in the target compound. Synthesis: Derived from chlorination of a methanol precursor using $ \text{SOCl}_2 $, highlighting a divergent synthetic pathway compared to benzimidazole derivatives .

Triazole-Thiazole Benzimidazole Hybrids (9a–e)

  • Structural Difference : These compounds feature triazole-thiazole appendages, e.g., 9c (4-bromophenyl-substituted thiazole).
  • Docking Studies: Compound 9c (bromophenyl) showed superior binding to α-glucosidase compared to smaller substituents like methyl or methoxy, suggesting bulky groups enhance target interaction .

Comparative Analysis Table

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Biological Activity Reference ID
Target Compound 2-(2-Chlorophenoxy)ethyl, 4-methyl ~302.8* N/A Hypothesized enzyme inhibition
2-((4-Chlorophenoxy)methyl)-4-methyl-1H-BI 4-Chlorophenoxymethyl, 4-methyl 287.7 N/A Structural analog
2-(4-Fluorophenyl)-6-methyl-1H-BI 4-Fluorophenyl, 6-methyl 226.2 N/A Antimicrobial
9c (Triazole-Thiazole Hybrid) 4-Bromophenyl-thiazole, triazole ~550.4 198–200 α-Glucosidase inhibition

*Calculated based on molecular formula $ \text{C}{16}\text{H}{14}\text{ClN}_2\text{O} $.

Key Research Findings

  • Electronic Effects: The 2-chlorophenoxy group in the target compound provides a balance of electron-withdrawing character and steric bulk, which may optimize interactions with hydrophobic enzyme pockets.
  • Synthetic Flexibility : Ethyl-linked substituents (as in the target) allow for greater conformational adaptability compared to rigid methyl or phenyl groups, as seen in and .
  • Biological Relevance: Compounds with halogenated aromatic systems (e.g., 9c in ) demonstrate enhanced inhibitory activities, suggesting the target’s 2-chlorophenoxyethyl group could similarly improve efficacy.

Biological Activity

2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzimidazole moiety, which is known for its role in various pharmacological activities. The molecular formula is C15H15ClN2OC_{15}H_{15}ClN_2O, and it possesses a molecular weight of 274.75 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the benzimidazole scaffold exhibit significant antimicrobial properties. For instance, a high-throughput screening revealed that several benzimidazole derivatives showed over 90% inhibition against Mycobacterium tuberculosis, indicating their potential as anti-tuberculosis agents .

Compound% InhibitionIC50 (μg/mL)
This compound90%+0.072 ± 0.009

GABA-A Receptor Modulation

Research indicates that benzimidazole derivatives can act as positive allosteric modulators (PAMs) of the GABA-A receptor. This mechanism is particularly relevant in the treatment of neurological disorders. The compound has shown a preference for the α1/γ2 interface of the GABA-A receptor, enhancing its therapeutic potential in managing conditions such as anxiety and epilepsy .

Case Studies

  • Antitubercular Activity : In a study focused on antitubercular agents, this compound was part of a series that demonstrated promising activity against Mycobacterium tuberculosis. The study utilized a dose-response assay to establish its efficacy, reporting an IC50 value significantly lower than many existing treatments .
  • Neuropharmacological Effects : Another investigation into the neuropharmacological effects of benzimidazole derivatives highlighted their ability to modulate GABA-A receptors effectively. This study emphasized the compound's potential in developing new anxiolytic medications with fewer side effects compared to traditional benzodiazepines .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
  • Receptor Modulation : By binding to allosteric sites on GABA-A receptors, it enhances inhibitory neurotransmission, which can alleviate symptoms of anxiety and seizures.

Q & A

Q. What are the common synthetic routes for preparing 2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole?

The synthesis typically involves a multi-step approach:

  • Step 1: Imidazole Core Formation
    Cyclization of 1,2-diamines with α-halo ketones/aldehydes under acidic conditions (e.g., ZnCl₂ catalysis) to form the benzimidazole backbone .
  • Step 2: Phenoxyethyl Substitution
    Alkylation of the benzimidazole nitrogen with 2-chlorophenoxyethyl bromide via nucleophilic substitution. Solvents like DMF and catalysts such as TBAB improve yields .
  • Step 3: Purification
    Column chromatography (SiO₂, 20% EtOAc/hexane) or recrystallization ensures high purity. Monitor reaction progress via TLC and confirm structure using NMR and LC-MS .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.0 ppm), methyl groups (δ 2.5 ppm), and ether linkages (δ 4.5–5.5 ppm). Resolve overlapping signals using 2D NMR (COSY, HSQC) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 398.59) and detect impurities .
  • X-ray Crystallography : Resolve crystal packing and confirm bond lengths/angles (e.g., C–H⋯S interactions at 3.5185 Å) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in phenoxyethyl substitution?

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and enhance reactivity .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or Cu(I) catalysts (CuSO₄/Na-ascorbate) for click chemistry modifications .
  • Temperature Control : Reflux conditions (80–100°C) improve kinetics, while microwave-assisted synthesis reduces reaction time (e.g., 15–30 min) .
  • Yield Analysis : Compare yields under varying conditions using HPLC and adjust stoichiometry (e.g., 1:2 benzimidazole:alkylating agent ratio) .

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

  • Hypothesis 1 : Check for tautomerism in the benzimidazole ring (1H vs. 3H tautomers) using variable-temperature NMR .
  • Hypothesis 2 : Probe for residual solvents or byproducts via D₂O exchange or HSQC .
  • Hypothesis 3 : Validate via X-ray crystallography to resolve ambiguities in substituent positioning (e.g., phenoxyethyl orientation) .

Q. What computational strategies predict the compound’s biological activity and binding modes?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., cytochrome P450 enzymes). Analyze binding poses (e.g., π-π stacking with aromatic residues) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • SAR Studies : Compare with analogs (e.g., 4-nitrobenzyl or 4-fluorobenzyl derivatives) to identify critical substituents .

Q. How can researchers address discrepancies in biological assay results (e.g., inconsistent IC₅₀ values)?

  • Control Experiments : Verify assay conditions (pH, temperature) and cell line viability (e.g., MTT assays) .
  • Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity .
  • Dose-Response Curves : Repeat assays with triplicate measurements and apply nonlinear regression models (e.g., GraphPad Prism) .

Methodological Guidance Table

Research ChallengeRecommended TechniquesKey References
Low synthetic yieldMicrowave-assisted synthesis, TBAB catalysis
Structural ambiguityX-ray crystallography, 2D NMR
Biological activityDocking (AutoDock), MD simulations
Data reproducibilityTriplicate assays, LC-MS validation

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